molecular formula C90H146N4O2S5 B14784496 Tpb812-cho

Tpb812-cho

Cat. No.: B14784496
M. Wt: 1476.5 g/mol
InChI Key: FZIWCPXGGFQBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TPB812-CHO: is a complex organic compound with the chemical formula C90H146N4O2S5 and a molecular weight of 1476.47 g/mol . It is known for its unique structure, which includes multiple thiophene and indole rings, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TPB812-CHO involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: TPB812-CHO undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

TPB812-CHO has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TPB812-CHO involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include signal transduction and gene expression regulation .

Properties

Molecular Formula

C90H146N4O2S5

Molecular Weight

1476.5 g/mol

IUPAC Name

3,27-bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde

InChI

InChI=1S/C90H146N4O2S5/c1-7-13-19-25-31-37-41-45-51-57-63-71(61-55-49-43-35-29-23-17-11-5)67-93-81-77(87-83(93)89-85(99-87)73(75(69-95)97-89)65-59-53-47-39-33-27-21-15-9-3)79-80(92-101-91-79)78-82(81)94(68-72(62-56-50-44-36-30-24-18-12-6)64-58-52-46-42-38-32-26-20-14-8-2)84-88(78)100-86-74(76(70-96)98-90(84)86)66-60-54-48-40-34-28-22-16-10-4/h69-72H,7-68H2,1-6H3

InChI Key

FZIWCPXGGFQBCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=O)CCCCCCCCCCC)C5=NSN=C5C6=C2N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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